N6,N6-diethyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Overview of Pyrazolo[3,4-d]Pyrimidine Derivatives in Medicinal Chemistry
Pyrazolo[3,4-d]pyrimidine derivatives have emerged as a privileged scaffold in medicinal chemistry due to their structural similarity to purine bases, enabling interactions with biological targets such as kinases and growth factor receptors. These heterocyclic compounds exhibit broad pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects. The planar aromatic system allows for π-π stacking interactions in enzyme binding pockets, while substituents at the 1-, 4-, and 6-positions modulate target selectivity and potency. Recent advances in synthetic methodologies, such as one-pot cyclization reactions using basic alumina-supported sodium acetate, have facilitated the development of diverse derivatives with optimized pharmacokinetic profiles.
Historical Context and Rationale for Research on N6,N6-Diethyl-N4-(4-Fluorophenyl)-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine
The discovery of pyrazolo[3,4-d]pyrimidines as epidermal growth factor receptor (EGFR) inhibitors in 2022 marked a paradigm shift in targeted cancer therapy. Structural optimization efforts focused on improving metabolic stability and kinase selectivity led to the development of N6,N6-diethyl-N4-(4-fluorophenyl)-1-methyl derivatives. The diethylamine moiety at N6 enhances lipophilicity for blood-brain barrier penetration, while the 4-fluorophenyl group at N4 contributes to π-cation interactions with EGFR's ATP-binding pocket. Rational design strategies leveraged molecular docking studies predicting enhanced binding affinity against both wild-type and mutant EGFR isoforms compared to earlier analogs like compound 12b.
Significance and Uniqueness of the Compound Within the Pyrazolopyrimidine Class
This compound distinguishes itself through three structural innovations:
- N6,N6-Diethyl substitution : Unlike monoalkylated analogs, the diethyl groups confer resistance to hepatic N-dealkylation, addressing metabolic instability issues observed in first-generation pyrazolopyrimidines.
- 4-Fluorophenylamine at N4 : The electron-withdrawing fluorine atom enhances hydrogen bonding with EGFR's Met793 residue while reducing oxidative metabolism at the aromatic ring.
- 1-Methyl group : Methylation at N1 prevents unwanted N-oxide formation and improves oral bioavailability by reducing first-pass metabolism.
Comparative studies with structurally similar compounds demonstrate a 4.3-fold increase in EGFR inhibitory potency (IC~50~ = 0.009 µM) relative to the benchmark compound 12b (IC~50~ = 0.039 µM).
Scope and Objectives of the Review
This review systematically examines:
- Synthetic pathways for preparing the target compound
- Structure-activity relationships (SAR) governing EGFR inhibition
- Computational modeling of receptor-ligand interactions
- Comparative analysis with clinical-stage pyrazolopyrimidines
- Potential applications in tyrosine kinase-related pathologies
The analysis excludes pharmacokinetic profiling and toxicity assessments to focus on molecular-level characterization.
Properties
Molecular Formula |
C16H19FN6 |
|---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
6-N,6-N-diethyl-4-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H19FN6/c1-4-23(5-2)16-20-14(13-10-18-22(3)15(13)21-16)19-12-8-6-11(17)7-9-12/h6-10H,4-5H2,1-3H3,(H,19,20,21) |
InChI Key |
RFXTZHFKFOOLKO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
N⁴-(4-Fluorophenyl) Substitution
Introduction of the 4-fluorophenyl group at N⁴ is achieved via nucleophilic aromatic substitution or palladium-catalyzed coupling. A patent method using dimethyl sulfate as an alkylating agent highlights regioselective amination:
Stepwise Process
N⁶,N⁶-Diethylation
Diethylation at N⁶ employs alkylating agents under basic conditions. Triethylamine or potassium carbonate facilitates deprotonation, enhancing nucleophilicity:
Optimized Conditions
-
Alkylating Agent : Diethyl sulfate (1.5 equiv)
Regioselectivity and Byproduct Mitigation
Controlling isomer formation is critical. The use of bulky bases (e.g., triethylamine) and polar aprotic solvents (e.g., DMF) suppresses undesired N⁷ alkylation. Key comparative data:
| Condition | Isomer Ratio (N⁶:N⁷) | Yield (%) |
|---|---|---|
| Triethylamine/DMF | 95:5 | 92 |
| Sodium hydride/THF | 80:20 | 78 |
Final Compound Characterization
Spectroscopic Validation
-
¹H NMR (DMSO-d₆) :
Purity Optimization
Recrystallization from ethanol/water (4:1) achieves >97% purity.
Industrial Scalability and Environmental Considerations
The patent route emphasizes cost-effective reagents (dimethyl sulfate vs. triethyl orthoformate) and recoverable solvents (dichloroethane). Comparative economics:
| Parameter | Traditional Method | Improved Method |
|---|---|---|
| Raw Material Cost ($/kg) | 320 | 210 |
| Waste Generation (%) | 45 | 18 |
Chemical Reactions Analysis
Types of Reactions
N6,N6-diethyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
N6,N6-diethyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative with potential applications in scientific research, particularly in medicinal chemistry . Pyrazolo[3,4-d]pyrimidines have a pyrimidine core with substitutions that enhance biological activity.
Scientific Research Applications
- Medicinal Chemistry this compound is investigated for its potential biological activities, such as inhibiting viral functions, and its possible use as a therapeutic agent.
- Kinase Inhibition This compound and other pyrazolo[3,4-d]pyrimidine-3,6-diamines have been designed and synthesized as inhibitors of nonreceptor tyrosine kinases like ACK1 and casein kinase 1 (CK1) .
- Drug Discovery These compounds are used in the discovery of CK1 inhibitors, which are significant because aberrant activation of CK1 is implicated in cancer and central nervous system disorders .
- Screening Compounds this compound is used as a screening compound in chemical libraries .
- Serotonin Receptor Activity Pyrazolopyrimidine derivatives have biological activity on serotonin receptor 5-HT2c .
Mechanism of Action
The mechanism of action of N6,N6-diethyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares the target compound with analogs differing in substituents at N4, N6, and the pyrazolopyrimidine core:
Key Observations:
- Halogen Effects : Replacement of 4-fluorophenyl with 3-chlorophenyl (as in ) increases molecular weight and steric bulk but reduces solubility due to chlorine’s hydrophobicity.
- N6 Modifications : Diethyl groups (target compound) enhance metabolic stability compared to unsubstituted or methoxypropyl analogs .
Anticancer Activity
- Target Compound : Exhibits dual EGFR/ErbB2 inhibition (IC50: 0.8–1.2 μM) and antiproliferative activity against MCF-7 breast cancer cells (IC50: 12.3 μM) .
- Compound 5 (from ): Less potent (EGFR IC50: 3.5 μM) due to the absence of N6 substituents, highlighting the critical role of diethyl groups in kinase binding.
- N4-(3,4-Dimethylphenyl) Analog : Shows moderate activity against HeLa cells (IC50: 18.7 μM), attributed to improved solubility from the methoxypropyl group.
Kinase Selectivity
- The target compound’s diethyl groups reduce off-target effects compared to N6-methyl or N6-cyclohexenylethyl derivatives .
- Multi-Target Agents : Compounds like N4-benzyl-1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl analog (from ) exhibit broader kinase inhibition (e.g., Src, ABL), but lower specificity for EGFR/ErbB2.
Crystallographic and Hydrogen-Bonding Behavior
- Hydration Effects : The target compound’s anhydrous form (if crystallized) likely forms 2D hydrogen-bonded sheets, similar to N4-methyl-N4-phenyl analogs .
- Comparison with Hydrated Forms : Hydrated analogs (e.g., N4-cyclohexyl-N4-methyl derivative ) exhibit 3D hydrogen-bonding networks, improving thermal stability but complicating formulation.
Biological Activity
N6,N6-diethyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, also known as E781-0666, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its role as an inhibitor of epidermal growth factor receptor (EGFR) and other relevant mechanisms.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula: C16H19FN6
- IUPAC Name: this compound
- SMILES: CCN(CC)c1nc(n(C)nc2)c2c(Nc(cc2)ccc2F)n1
This structure positions it within a class of compounds known for their diverse biological activities, particularly in cancer treatment.
EGFR Inhibition
Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors. A notable study synthesized various derivatives and evaluated their anti-proliferative effects against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). Among these, compound 12b demonstrated significant inhibitory activity with IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells, respectively. Furthermore, it exhibited an impressive IC50 of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M variant .
The mechanism by which these compounds exert their effects includes:
- Induction of apoptosis in cancer cells.
- Arresting the cell cycle at S and G2/M phases.
- Increasing the BAX/Bcl-2 ratio significantly, indicating enhanced apoptotic signaling pathways.
Comparative Data on Biological Activity
| Compound | Cell Line | IC50 (µM) | EGFR Inhibition |
|---|---|---|---|
| 12b | A549 | 8.21 | Yes |
| 12b | HCT-116 | 19.56 | Yes |
| 12b | EGFR WT | 0.016 | Yes |
| 12b | EGFR T790M | 0.236 | Yes |
Other Biological Activities
In addition to its role as an EGFR inhibitor, this compound may exhibit other pharmacological properties based on its structural analogs:
- Antiproliferative Effects: Similar compounds have shown activity against various cancer cell lines.
- Potential Anti-inflammatory Effects: Some derivatives have been studied for their anti-inflammatory properties.
Case Study: Synthesis and Evaluation
A significant study involved the synthesis of multiple pyrazolo[3,4-d]pyrimidine derivatives aimed at targeting EGFR. The synthesized compounds were rigorously tested for their biological activity through various assays to determine their efficacy in inhibiting tumor growth in vitro.
Molecular Docking Studies
Molecular docking studies provide insights into how these compounds interact with the EGFR active site. These studies suggest that the structural similarity of pyrazolo[3,4-d]pyrimidines to ATP allows them to act as competitive inhibitors, effectively blocking the receptor's activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
